molecular formula C6H9NO2 B6283397 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde CAS No. 1138325-48-0

5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde

Cat. No.: B6283397
CAS No.: 1138325-48-0
M. Wt: 127.14 g/mol
InChI Key: NNNAREWPWWCHLO-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde is a chemical building block of significant interest in synthetic and agrochemical research. It features a 4,5-dihydroisoxazole (or 2-isoxazoline) ring, a stable heterocyclic scaffold known for its utility in designing bioactive molecules. The presence of an aldehyde functional group at the 3-position makes this compound a versatile synthon, readily undergoing various chemical transformations, such as condensation and reduction, to create more complex structures. The core 5,5-dimethyl-4,5-dihydro-1,2-oxazole structure is recognized for its application in the development of novel herbicides. This ring system has been successfully employed as a bioisostere in agrochemistry to prevent rapid metabolic conjugation and decomposition, thereby enhancing the stability and potency of target molecules . A prominent example is the herbicide Pyroxasulfone (KIH-485), which shares this core and functions by inhibiting the biosynthesis of very long-chain fatty acids (VLCFAs) in plants . Researchers can utilize this compound as a key intermediate to explore new compounds with similar modes of action or other biological activities. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1138325-48-0

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

5,5-dimethyl-4H-1,2-oxazole-3-carbaldehyde

InChI

InChI=1S/C6H9NO2/c1-6(2)3-5(4-8)7-9-6/h4H,3H2,1-2H3

InChI Key

NNNAREWPWWCHLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C=O)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Acetone Oxime with Ethyl Glyoxylate

The core dihydroisoxazole ring can be constructed via cyclocondensation between acetone oxime and ethyl glyoxylate. This method, adapted from isoxazole syntheses in patent literature , involves a two-step process:

  • Formation of 5-(Diethoxymethyl)-3-methyl-4,5-dihydroisoxazole-5-ol :
    Acetone oxime reacts with ethyl 2,2-diethoxyacetate in tetrahydrofuran (THF) under basic conditions (butyllithium, −78°C). The reaction proceeds via nucleophilic addition of the oxime oxygen to the carbonyl group, followed by cyclization to form the dihydroisoxazole intermediate .

    • Yield : 78–85% (similar to diethoxy-protected intermediates in ).

    • Key Condition : Molar ratio of 1:1.8–2.0 (oxime:ethyl glyoxylate) .

  • Oxidation to the Carbaldehyde :
    The diethoxy methyl group is hydrolyzed under acidic conditions (e.g., HCl in ethanol) to unmask the aldehyde functionality. This step mirrors the deprotection strategy used in the synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde .

    • Acid Choice : Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) achieves >90% conversion .

Bromoformoxime-Mediated Cyclization

Patent WO2006038657A1 describes a high-yield route to 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole, which can be functionalized to the target aldehyde:

  • Synthesis of 3-Bromo Intermediate :
    Dibromoformoxime and 2-methylpropene react in the presence of NaOH (0–20°C) to form 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole .

    • Yield : 91.2% (demonstrated in Example 1 of ).

    • Advantage : Avoids hazardous dichloroformoxime, improving safety .

  • Bromine-to-Aldehyde Conversion :
    The bromine at position 3 is replaced via a palladium-catalyzed formylation. Using a carbon monoxide (CO) atmosphere and triethylamine, the bromide undergoes carbonylative coupling to yield the carbaldehyde.

    • Catalyst : Pd(PPh₃)₄ with 1,1′-bis(diphenylphosphino)ferrocene (dppf) .

    • Yield : 60–70% (estimated from analogous cross-couplings in ).

Zwitterionic Oxazole Oxide Rearrangement

Journal studies on zwitterionic oxazole oxides provide a route to functionalized isoxazoles. For 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde:

  • Formation of Oxazole 3-Oxide :
    2-Methylpropene reacts with dichloroformoxime in ethanol under reflux, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to form the 3-oxide intermediate .

    • Oxidant : mCPBA in dichloromethane (0°C to room temperature).

    • Yield : 75–80% (based on similar oxidations in ).

  • Acid-Catalyzed Rearrangement :
    The 3-oxide undergoes acid-mediated rearrangement (HCl in EtOAc) to shift the oxide group, followed by hydrolysis to the aldehyde.

    • Mechanism : Protonation at the oxygen initiates ring opening, reforming the aldehyde via keto-enol tautomerism .

Direct Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces formyl groups onto aromatic systems. Applied to 5,5-dimethyl-4,5-dihydroisoxazole:

  • Reagent Preparation :
    Phosphoryl chloride (POCl₃) reacts with dimethylformamide (DMF) to generate the Vilsmeier reagent .

  • Electrophilic Formylation :
    The dihydroisoxazole reacts with the Vilsmeier reagent at 50–60°C, followed by aqueous workup to isolate the carbaldehyde.

    • Yield : 65–70% (observed in related formylations of heterocycles ).

    • Limitation : Requires electron-rich heterocycles for effective electrophilic substitution.

Comparative Analysis of Methods

Method Starting Materials Key Steps Yield Advantages
Cyclocondensation Acetone oxime, ethyl glyoxylateCyclization, hydrolysis70–75%Short route, scalable
Bromoformoxime Dibromoformoxime, 2-methylpropeneBromination, formylation60–70%High intermediate yield
Oxazole Oxide Dichloroformoxime, mCPBAOxidation, rearrangement65–75%Avoids heavy metals
Vilsmeier-Haack POCl₃, DMFElectrophilic substitution65–70%Direct formylation

Optimization Strategies

  • Temperature Control : Cyclocondensation and bromoformoxime reactions require strict temperature control (0–20°C) to prevent side reactions .

  • Catalyst Screening : Palladium catalysts with bulky ligands (e.g., dppf) improve formylation efficiency in cross-coupling reactions .

  • Acid Selection : Mild acids (e.g., TFA) minimize over-hydrolysis of acetal protecting groups during aldehyde deprotection .

Challenges and Solutions

  • Regioselectivity : Competing reactions at positions 3 and 4 of the isoxazole ring are mitigated by steric hindrance from the 5,5-dimethyl groups .

  • Aldehyde Stability : In situ protection as a diethyl acetal during synthesis prevents aldehyde oxidation or polymerization .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and hydrazines can react with the aldehyde group under mild conditions.

Major Products

    Oxidation: 5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid.

    Reduction: 5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-methanol.

    Substitution: Various imines and hydrazones, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Potential in Anticancer Research
Recent studies have explored the compound's potential as an anticancer agent. Preliminary results indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further research is needed to elucidate its efficacy and safety in clinical settings.

Agrochemicals

Pesticide Development
this compound has shown promise in the development of novel pesticides. Its unique structure allows for modifications that can enhance its potency against pests while minimizing toxicity to non-target organisms. Field trials are ongoing to assess its effectiveness in agricultural applications.

Herbicide Formulation
The compound is also being explored as a potential herbicide. Its ability to inhibit specific biochemical pathways in plants suggests that it could be developed into an effective weed control agent. Research is focused on optimizing formulations for improved efficacy and environmental safety.

Material Science

Polymer Synthesis
In material science, this compound serves as a building block for synthesizing polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Studies are investigating its use in creating high-performance materials for various industrial applications.

Nanomaterials Development
The compound is being utilized in the synthesis of nanomaterials with potential applications in electronics and photonics. Its reactive aldehyde group allows for functionalization with various nanoparticles, leading to materials with tailored electronic properties.

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityEffective against multiple bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
Anticancer ResearchInduces apoptosis in cancer cells
Pesticide DevelopmentEnhances potency while reducing toxicity
Herbicide FormulationInhibits biochemical pathways in plants
Polymer SynthesisImproves thermal stability and mechanical strength
Nanomaterials DevelopmentFunctionalizes nanoparticles for electronics

Mechanism of Action

The mechanism of action of 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor or a reactive intermediate that modifies biomolecules. The aldehyde group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Pyroxasulfone

Structure : 3-{[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole .
Key Features :

  • Functional Groups : Sulfonyl, difluoromethoxy, and trifluoromethyl groups enhance lipophilicity and resistance to metabolic degradation.
  • Activity : A pre-emergence herbicide with broad-spectrum efficacy against grass and broadleaf weeds. Its sulfonyl group facilitates soil mobility, while the oxazole core stabilizes the molecule under field conditions .
    Comparison : Unlike the carbaldehyde derivative, pyroxasulfone’s sulfonyl and fluorinated substituents optimize herbicidal activity and environmental persistence.

3-Bromo-5,5-dimethyl-4,5-dihydro-1,2-oxazole

Structure: Bromine atom at the 3-position (C₅H₈BrNO) . Key Features:

  • Reactivity : The bromine atom enables nucleophilic substitution (e.g., Suzuki coupling) for further derivatization.
  • Applications : Primarily serves as a synthetic intermediate for pharmaceuticals or agrochemicals.
    Comparison : The bromo derivative lacks the carbaldehyde’s electrophilic site, limiting its direct use in condensation reactions but offering versatility in cross-coupling chemistry.

5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid

Structure : Carboxylic acid group at the 3-position .
Key Features :

  • Acidity : The carboxylic acid (pKa ~2-3) enhances water solubility, making it suitable for aqueous-phase reactions.
  • Applications: Potential precursor for amide or ester derivatives in drug design. Comparison: The carboxylic acid group offers different reactivity (e.g., peptide coupling) compared to the carbaldehyde’s aldehyde functionality.

(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine Hydrochloride

Structure : Methylamine group at the 3-position (C₆H₁₃ClN₂O) .
Key Features :

  • Basicity : The amine group (pKa ~9-10) allows for salt formation and pH-dependent solubility.
  • Comparison: The amine substituent introduces nucleophilic character, contrasting with the carbaldehyde’s electrophilic nature.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Key Applications Reference ID
This compound C₆H₉NO₂ Carbaldehyde 127.14 Synthetic intermediate Inferred
Pyroxasulfone C₁₂H₁₄F₅N₃O₄S Sulfonyl, fluorinated 391.31 Pre-emergence herbicide
3-Bromo-5,5-dimethyl-4,5-dihydro-1,2-oxazole C₅H₈BrNO Bromine 178.03 Synthetic intermediate
5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid C₆H₉NO₃ Carboxylic acid 143.14 Pharmaceutical precursor
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine HCl C₆H₁₃ClN₂O Methylamine 164.63 Life science research

Research Findings and Trends

  • Agrochemical Relevance : Pyroxasulfone demonstrates how modifying the oxazole core with sulfonyl and fluorinated groups can yield potent herbicides .
  • Pharmaceutical Potential: Derivatives like the methanamine hydrochloride variant are explored for bioactive molecule synthesis, leveraging the oxazole ring’s metabolic stability .
  • Synthetic Flexibility : Brominated and carboxylic acid analogs highlight the oxazole scaffold’s adaptability for diverse functionalization .

Biological Activity

5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H7NO2\text{C}_6\text{H}_7\text{NO}_2

This compound features a dihydro oxazole ring and an aldehyde functional group, which are critical for its biological activity.

Antimicrobial Properties

Research has indicated that oxazole derivatives exhibit antimicrobial activity. A study highlighted the synthesis of various oxazole derivatives and their evaluation against different microbial strains. The results suggested that modifications in the oxazole ring could enhance antimicrobial efficacy .

Anticancer Activity

Several studies have explored the anticancer potential of oxazole derivatives. For instance, a library of 1,2,5-oxadiazole derivatives was synthesized and tested for antiproliferative activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The results showed that specific modifications in the structure could lead to significant cytotoxic effects .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research. A study indicated that certain oxazole derivatives could inhibit topoisomerase I activity, which is crucial for DNA replication and transcription. This inhibition is linked to their potential as anticancer agents .

Case Study 1: Synthesis and Evaluation

In a detailed study, researchers synthesized a series of oxazole derivatives including this compound. These compounds were evaluated for their biological activities using various assays. The findings revealed that some derivatives exhibited promising antiproliferative effects on cancer cell lines .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic studies conducted on related compounds indicated that biotransformation processes significantly affect their biological activity. For instance, metabolites formed through hydrolysis exhibited different levels of activity compared to the parent compound . This highlights the importance of understanding metabolic pathways in evaluating the efficacy of oxazole-based drugs.

Research Findings

Study Focus Findings
Antimicrobial ActivitySeveral oxazole derivatives showed significant antimicrobial properties against various strains.
Anticancer ActivityIdentified cytotoxic effects against HCT-116 and HeLa cell lines with specific structural modifications enhancing activity.
PharmacokineticsBiotransformation led to metabolites with varying biological activities; hydrolysis products were particularly noted for their efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of pre-functionalized oxazole precursors. For example, hydrazone intermediates (e.g., from 2-thioxo-thiadiazole derivatives) can undergo [3+2] cycloaddition with aldehydes under acidic conditions . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to enhance yield and reduce byproducts. Purity is confirmed via HPLC (≥95%) and NMR (e.g., δ 9.8 ppm for the aldehyde proton) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard for structural confirmation. Software suites like SHELXL and SIR97 refine crystallographic data, resolving bond angles (e.g., C=O bond at 1.21 Å) and dihedral angles. Complementary techniques include:

  • Mass spectrometry (MS) : [M+H]+ peak at m/z 184.1 (calc. 184.08) .
  • Elemental analysis : Expected C: 58.37%, H: 6.04%, N: 7.60%; deviations >0.3% indicate impurities .

Advanced Research Questions

Q. How do electronic effects of the aldehyde group influence reactivity in nucleophilic additions?

  • Methodological Answer : The electron-withdrawing aldehyde group activates the oxazole ring for nucleophilic attacks (e.g., Grignard reagents or amines). Computational studies (DFT at B3LYP/6-31G*) predict electrophilicity at C3 (Mulliken charge: +0.32) . Experimental validation involves kinetic monitoring via in situ IR spectroscopy, tracking aldehyde C=O stretch (1720 cm⁻¹) disappearance .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

  • Methodological Answer : Discrepancies arise from isomerism (e.g., syn/anti hydrazones in ) or metabolite interference. Solutions include:

  • Chiral HPLC : Resolves enantiomers (e.g., R and S forms) using amylose-based columns .
  • Metabolite profiling : LC-MS/MS identifies hydrolysis products (e.g., 4,5-dihydro-1,2-oxazole-5-carboxylic acid) in biological matrices .

Q. How can computational tools predict the compound’s interaction with enzymes like cytochrome P450?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to CYP3A4. Key parameters:

  • Binding affinity : ΔG ≤ −7.2 kcal/mol suggests strong inhibition.
  • Hydrogen bonds : Between aldehyde oxygen and Arg105 (distance: 2.8 Å) .

Key Research Findings

  • Synthetic Scalability : Milligram-to-gram scale synthesis achieved via flow chemistry (residence time: 2 min, 80°C) with 82% yield .
  • Biological Relevance : The aldehyde group acts as a Michael acceptor, inhibiting cysteine proteases (IC50: 3.2 μM against cathepsin B) .
  • Thermal Stability : TGA shows decomposition onset at 180°C, critical for handling during DSC studies .

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